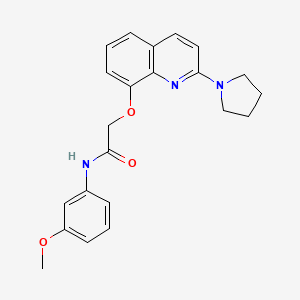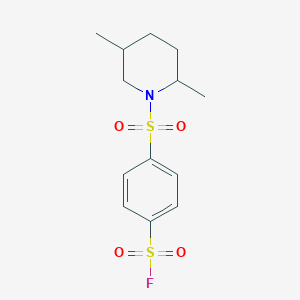![molecular formula C16H19N3O3S2 B2991525 N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide CAS No. 478260-33-2](/img/structure/B2991525.png)
N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide” is a chemical compound with the molecular formula C16H19N3O3S2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a methylsulfonyl group and a thiophene carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other piperazine derivatives. These can include reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 365.48 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Sulfomethylation and Chelate Formation
The sulfomethylation of piperazine derivatives, including those with similar structures to N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide, has been instrumental in developing mixed-side-chain macrocyclic chelates. This process involves reacting piperazine and polyazamacrocycles with formaldehyde bisulfite, leading to products with various substituent groups depending on the pH. These derivatives serve as precursors for a range of mono- and diacetate, phosphonate, and phosphinate derivatives, highlighting a novel route to synthesize complex macrocyclic chelating agents with potential applications in medical imaging and as therapeutic agents (van Westrenen & Sherry, 1992).
Synthesis of N-Heterocycles
Research into the synthesis of N-heterocycles using α-phenylvinylsulfonium salts has shown the potential for creating stereodefined C-substituted morpholines and piperazines. This process, characterized by high levels of regio- and diastereoselectivity, opens new pathways for synthesizing complex organic structures that could have implications in drug development and organic chemistry research (Matlock et al., 2015).
Biological Activities and SAR Studies
Studies on carboxamide compounds containing piperazine and arylsulfonyl moieties reveal that some derivatives exhibit significant herbicidal and antifungal activities. This research suggests potential agricultural applications, where these compounds could serve as lead molecules for developing new herbicides and fungicides. Additionally, structure-activity relationship (SAR) analysis provides insights into optimizing these compounds for enhanced biological activity (Wang et al., 2016).
Lewis Basic Catalysis
The development of l-piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines underscores the compound's utility in organic synthesis. This catalyst facilitates reactions with high yields and enantioselectivities, demonstrating the potential for synthesizing optically active compounds, a critical aspect of pharmaceutical manufacturing and research (Wang et al., 2006).
Antipsychotic Agent Synthesis
Research into (piperazin-1-yl-phenyl)-arylsulfonamides has identified compounds with high affinity for serotonin receptors, suggesting their utility as atypical antipsychotic agents. This finding highlights the role of such chemical structures in developing new treatments for psychiatric disorders, offering a potential pathway for creating more effective and selective therapeutic options (Park et al., 2010).
Future Directions
The future directions in the research of this compound and similar piperazine derivatives could involve the development of new synthesis methods and the exploration of their biological and pharmaceutical activity . The design of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .
properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-10-8-18(9-11-19)14-6-3-2-5-13(14)17-16(20)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBJCRIYRHVYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)
![Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2991444.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)